molecular formula C14H20ClN3O3. C4H4O4 B602036 Racemic Arimoclomol Maleate CAS No. 289893-24-9

Racemic Arimoclomol Maleate

Cat. No.: B602036
CAS No.: 289893-24-9
M. Wt: 313.79 116.07
InChI Key:
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Safety and Hazards

Racemic Arimoclomol Maleate is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It may also impair fertility and harm unborn children .

Future Directions

Zevra Therapeutics has announced that it resubmitted its New Drug Application (NDA) for arimoclomol, an investigational therapeutic candidate for the treatment of Niemann-Pick disease type C (NPC) to the U.S. Food and Drug Administration . The company plans to refile the NDA for arimoclomol in NPC as early as the first quarter of 2023 .

Biochemical Analysis

Biochemical Properties

Racemic Arimoclomol Maleate is designed to stimulate a natural cellular repair pathway by activating compounds called “molecular chaperones” . It uses a unique ‘molecular chaperone’ co-induction mechanism . The small molecule drug candidate is believed to function by stimulating a normal cellular protein repair pathway through the activation of "molecular chaperones" .

Cellular Effects

This compound acts on multiple fronts to help clear lipid build-up in cells which improves lysosomal function . It is believed to function by stimulating a normal cellular protein repair pathway through the activation of "molecular chaperones" . Since damaged proteins called aggregates are thought to play a role in many diseases, it is believed that activation of molecular chaperones could have therapeutic efficacy for a broad range of diseases .

Molecular Mechanism

It is believed to function by stimulating a normal cellular protein repair pathway through the activation of "molecular chaperones" . This suggests that it may exert its effects at the molecular level by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Long-term data from the arimoclomol expanded access program (EAP: NCT04316637) for the treatment of Niemann-Pick disease type C (NPC) was featured in an oral presentation during the Society for Inherited Metabolic Disorders(SIMD) 45thAnnual Meeting . The data demonstrated a consistent safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Racemic Arimoclomol Maleate involves the regioselective and enantiospecific synthesis from chiral glycidyl derivatives . The process begins with ®-(−)-glycidyl nosylate, which undergoes a series of reactions to retain chiral integrity and produce enantiopure arimoclomol . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the resolution of racemic mixtures to obtain the desired enantiomer, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Racemic Arimoclomol Maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .

Properties

CAS No.

289893-24-9

Molecular Formula

C14H20ClN3O3. C4H4O4

Molecular Weight

313.79 116.07

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidoyl Chloride 1-Oxide (2Z)-2-Butenedioate Maleate

Origin of Product

United States

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